(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
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Overview
Description
(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with the molecular formula C₁₆H₂₀BrNO₃ and a molecular weight of 354.24 g/mol This compound is characterized by its unique hexahydrofuro[3,2-b]pyridine structure, which includes a bromomethyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps:
Formation of the Hexahydrofuro[3,2-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrofuro[3,2-b]pyridine ring system.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the free carboxylic acid.
Scientific Research Applications
Chemistry
In organic chemistry, (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers may explore its potential as a pharmacophore in designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(chloromethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- Benzyl 2-(iodomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Uniqueness
Compared to its analogs, (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate offers a balance of reactivity and stability. The bromomethyl group is more reactive than the chloromethyl group but less so than the iodomethyl group, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
benzyl (3aS,7aS)-2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2/t13?,14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBRQWNILJEDKY-FGRDXJNISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441249 |
Source
|
Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244056-98-2 |
Source
|
Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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